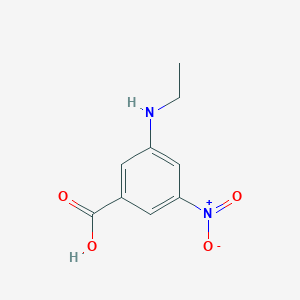

3-(ethylamino)-5-nitrobenzoic acid

Description

Properties

IUPAC Name |

3-(ethylamino)-5-nitrobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4/c1-2-10-7-3-6(9(12)13)4-8(5-7)11(14)15/h3-5,10H,2H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHNQJEHMJWYBAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC(=CC(=C1)C(=O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(ethylamino)-5-nitrobenzoic acid typically involves the nitration of 3-aminobenzoic acid followed by the alkylation of the amino group. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the 5-position. The resulting 3-amino-5-nitrobenzoic acid is then subjected to alkylation using ethyl iodide in the presence of a base such as potassium carbonate to yield 3-(ethylamino)-5-nitrobenzoic acid.

Industrial Production Methods

Industrial production of 3-(ethylamino)-5-nitrobenzoic acid may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

3-(Ethylamino)-5-nitrobenzoic acid can undergo various chemical reactions, including:

Oxidation: The ethylamino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride can be used.

Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of 3-(ethylamino)-5-aminobenzoic acid.

Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

3-(Ethylamino)-5-nitrobenzoic acid has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.

Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.

Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(ethylamino)-5-nitrobenzoic acid involves its interaction with molecular targets such as enzymes or receptors. The ethylamino group can form hydrogen bonds or electrostatic interactions with active sites of enzymes, while the nitro group can participate in redox reactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Physicochemical Properties

| Compound | Solubility (Water) | Melting Point | LogP |

|---|---|---|---|

| 3-(Ethylamino)-5-nitrobenzoic acid | Low | ~200°C | 1.2 |

| Ethyl 3-amino-5-nitrobenzoate | Insoluble | ~150°C | 2.5 |

| Sodium 3-nitrobenzoate | High | >300°C | -0.8 |

Q & A

Q. What are the recommended synthetic routes for 3-(ethylamino)-5-nitrobenzoic acid, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves nitro group introduction via electrophilic aromatic substitution (e.g., nitration of benzoic acid derivatives) followed by ethylamine substitution . For example:

- Step 1 : Nitration of 3-ethylaminobenzoic acid using mixed acid (HNO₃/H₂SO₄) at 0–5°C to prevent over-nitration .

- Step 2 : Purification via recrystallization in ethanol/water (1:3 ratio) to isolate the nitro derivative.

Optimization includes monitoring reaction progress via HPLC (C18 column, 0.1% TFA in acetonitrile/water mobile phase) and adjusting stoichiometry to minimize byproducts (e.g., dinitro derivatives) .

Q. How can the purity and structural integrity of 3-(ethylamino)-5-nitrobenzoic acid be validated?

- Methodological Answer : Use a combination of:

- HPLC-MS : To confirm molecular weight (theoretical [M+H]⁺ = 225.08 g/mol) and detect impurities (<1% threshold).

- ¹H/¹³C NMR : Key signals include the ethylamino proton triplet (~δ 1.2 ppm) and aromatic protons adjacent to nitro groups (~δ 8.2–8.5 ppm) .

- FT-IR : Verify nitro (1520 cm⁻¹, asymmetric stretching) and carboxylic acid (1700 cm⁻¹, C=O) functional groups .

Q. What safety protocols are critical for handling 3-(ethylamino)-5-nitrobenzoic acid in the laboratory?

- Methodological Answer : Follow GHS guidelines for nitroaromatics:

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of dust (P261 precaution) .

- Storage : In amber glass vials at 4°C under inert gas (N₂/Ar) to prevent photodegradation .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 3-(ethylamino)-5-nitrobenzoic acid in drug design?

- Methodological Answer : Employ density functional theory (DFT) to calculate:

- Electrophilicity Index (ω) : Predicts sites for nucleophilic attacks (e.g., nitro group as a strong electron-withdrawing group).

- Molecular docking : Simulate binding to biological targets (e.g., viral proteases) using software like AutoDock Vina. The ethylamino group enhances hydrogen bonding with active-site residues (e.g., Asp/Glu) .

Validate predictions with SPR (Surface Plasmon Resonance) to measure binding kinetics (KD < 10 μM for antiviral activity) .

Q. How should researchers resolve contradictions in biological activity data for derivatives of 3-(ethylamino)-5-nitrobenzoic acid?

- Methodological Answer : Address discrepancies through:

- Dose-response assays : Use logarithmic concentration ranges (1 nM–100 μM) to identify non-linear effects.

- Metabolic stability testing : Incubate derivatives with liver microsomes (human/rat) to assess CYP450-mediated degradation .

- Structural analogs : Compare with compounds like 3-(4-methylpiperazin-1-yl)-5-nitrobenzoic acid , where the piperazine ring improves pharmacokinetics but may reduce solubility .

Q. What strategies enhance the catalytic efficiency of 3-(ethylamino)-5-nitrobenzoic acid in coupling reactions?

- Methodological Answer : Optimize palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura):

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.